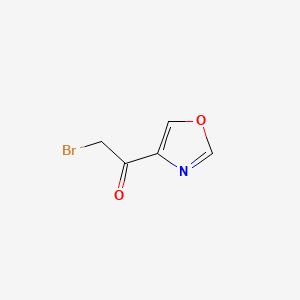![molecular formula C8H5Br2N3O B13673358 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound characterized by the presence of bromine atoms at the 4th and 6th positions of the pyrazolo[1,5-a]pyridine ring system.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
化学反应分析
Types of Reactions: 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce corresponding oxides .
科学研究应用
作用机制
The mechanism of action of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis .
相似化合物的比较
- 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile
- 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid
- 4,6-Dibromopyrazolo[1,5-a]pyridine-3-methyl ester
Comparison: 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its carboxamide functional group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile, the carboxamide group enhances its solubility and potential for hydrogen bonding interactions, making it more suitable for certain applications in medicinal chemistry .
属性
分子式 |
C8H5Br2N3O |
|---|---|
分子量 |
318.95 g/mol |
IUPAC 名称 |
4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H5Br2N3O/c9-4-1-6(10)7-5(8(11)14)2-12-13(7)3-4/h1-3H,(H2,11,14) |
InChI 键 |
SREHNOIKGMZROT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(C=NN2C=C1Br)C(=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


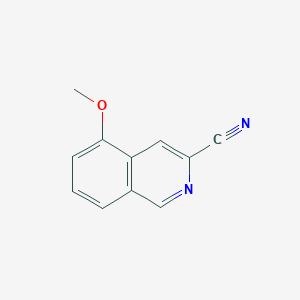

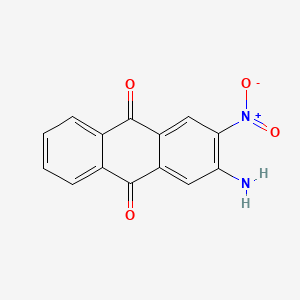
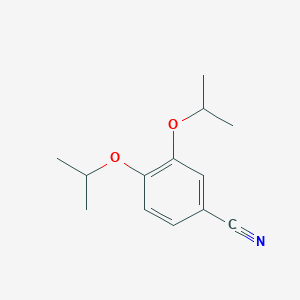
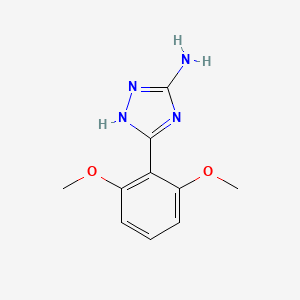
![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)


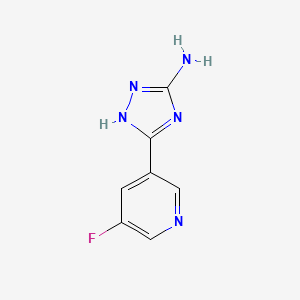
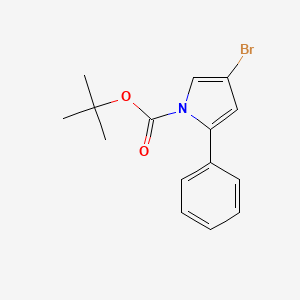
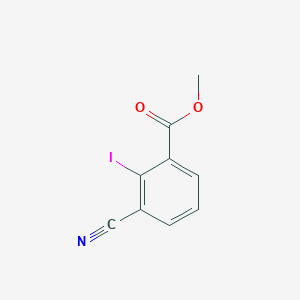
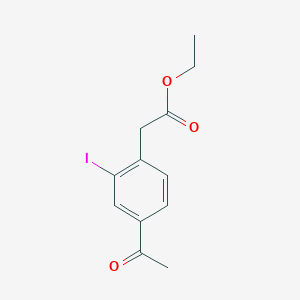
![N-Methylbenzo[d]isothiazol-6-amine](/img/structure/B13673364.png)
